2-((4-fluorophenyl)thio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
The compound “2-((4-fluorophenyl)thio)-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a thioether linkage, a pyrazole ring, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is likely to be quite complex. The presence of a fluorophenyl group suggests the potential for interesting electronic effects, as fluorine is highly electronegative. The thioether linkage, pyrazole ring, and acetamide group also contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the fluorophenyl group might undergo electrophilic aromatic substitution reactions, while the acetamide group could participate in various condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorine atom could increase its electronegativity and potentially influence its solubility in different solvents .Scientific Research Applications
Synthesis and Derivative Formation
The synthesis of fluorinated compounds and their derivatives has been widely explored for their potential in creating pharmacologically active molecules. For instance, novel fluoro substituted benzo[b]pyrans have been synthesized and evaluated for their anti-lung cancer activity, indicating the importance of fluorine in enhancing biological activity (A. G. Hammam et al., 2005). Similarly, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been synthesized and shown to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the versatility in synthesizing heterocyclic compounds with potential biological applications (R. Mohareb et al., 2004).
Anticancer Activity
Compounds with structural similarities to the queried molecule have shown promising anticancer properties. For example, polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been synthesized and evaluated for their antitumor activities, demonstrating significant inhibitory effects against various cancer cell lines (H. Shams et al., 2010).
Insecticidal Assessment
The exploration of heterocycles incorporating thiadiazole moieties against agricultural pests such as the cotton leafworm, Spodoptera littoralis, showcases the potential of structurally complex acetamides in developing new insecticidal agents (A. Fadda et al., 2017).
Antimicrobial Activities
Furthermore, the synthesis of new functionalized pyridine linked thiazole derivatives has been investigated for their antiproliferative activity, highlighting the potential of these compounds in antimicrobial applications (Alaa M. Alqahtani et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c1-14-11-18(15-3-2-8-21-12-15)23-24(14)10-9-22-19(25)13-26-17-6-4-16(20)5-7-17/h2-8,11-12H,9-10,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYTKBQUBZSPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CSC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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